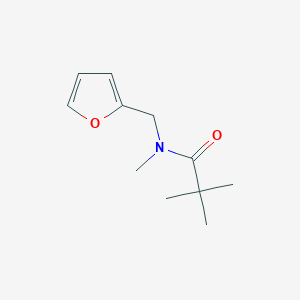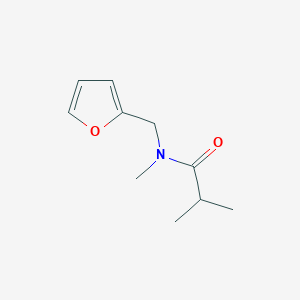
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide, also known as MPX or OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in combating antibiotic resistance. MPX belongs to the class of oxolane-2-carboxamide compounds, which have been found to inhibit the activity of beta-lactamases, enzymes that break down beta-lactam antibiotics.
科学研究应用
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has been extensively studied for its potential applications in combating antibiotic resistance. Beta-lactam antibiotics are widely used for the treatment of bacterial infections, but their effectiveness is often compromised by the production of beta-lactamases by bacteria. N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has been found to inhibit the activity of several beta-lactamases, including OXA-23, a beta-lactamase that is commonly found in Acinetobacter baumannii, a pathogen that is often associated with hospital-acquired infections.
作用机制
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide inhibits the activity of beta-lactamases by binding to the active site of the enzyme, preventing it from breaking down beta-lactam antibiotics. The binding of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide to the enzyme is reversible, allowing for the restoration of enzyme activity once the inhibitor is removed.
Biochemical and Physiological Effects
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has been found to be a potent inhibitor of OXA-23 beta-lactamase, with an IC50 value of 0.13 μM. It has also been shown to be effective against other beta-lactamases, including OXA-24, OXA-48, and OXA-58. N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has low toxicity and does not affect the growth of bacteria in the absence of beta-lactam antibiotics.
实验室实验的优点和局限性
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It has low toxicity and does not affect the growth of bacteria in the absence of beta-lactam antibiotics. However, N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has some limitations. It is not effective against all beta-lactamases, and its effectiveness can be compromised by the presence of other inhibitors or mutations in the enzyme.
未来方向
There are several future directions for research on N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide derivatives with improved activity and selectivity against beta-lactamases. N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide could also be used in combination with other antibiotics to enhance their effectiveness against resistant bacteria. Finally, further studies are needed to investigate the safety and efficacy of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide in animal models and clinical trials.
Conclusion
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide, or N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide, is a promising compound for combating antibiotic resistance. It inhibits the activity of beta-lactamases, enzymes that break down beta-lactam antibiotics, and has low toxicity. N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments, but its effectiveness can be compromised by the presence of other inhibitors or mutations in the enzyme. Future research on N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide could lead to the development of new antibiotics and therapies for bacterial infections.
合成方法
The synthesis of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide involves several steps, including the reaction of 2-methyl-6-propan-2-ylphenol with oxalyl chloride to form 2-methyl-6-propan-2-ylphenylglyoxylate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide. The synthesis process has been optimized to produce high yields of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide with good purity.
属性
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10(2)12-7-4-6-11(3)14(12)16-15(17)13-8-5-9-18-13/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBPLFSTOFHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
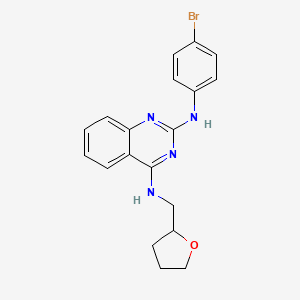
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)
![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)


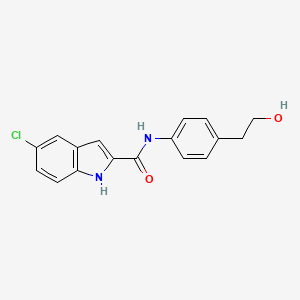
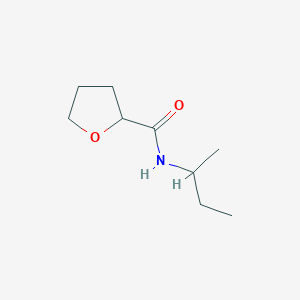
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
